5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

Organozinc Chemistry Cross-Coupling Functional Group Tolerance

Researchers face regioselectivity issues and incompatible protecting groups when formylating thiophenes post-coupling. This functionalized organozinc halide solves that: a masked aldehyde (1,3-dioxolane) survives cross-coupling, then hydrolyzes to 5-substituted-2-thiophenecarboxaldehyde. - **Key advantage:** Shortens synthetic sequences by 1-2 steps vs. late-stage formylation. - **Functional group tolerance:** Couples with esters, nitriles, unprotected ketones. - **Supply:** 0.5 M solution in THF, Rieke® zinc-derived, precise stoichiometry for complex intermediates.

Molecular Formula C7H7BrO2SZn
Molecular Weight 300.5 g/mol
CAS No. 307531-84-6
Cat. No. B3068182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
CAS307531-84-6
Molecular FormulaC7H7BrO2SZn
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=[C-]S2.[Zn+]Br
InChIInChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1
InChIKeyDZNBTCXRFDXCFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Selection: 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide


5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide (CAS 307531-84-6) is a functionalized heteroaryl organozinc halide supplied commercially as a 0.5 M solution in tetrahydrofuran (THF) . It is prepared via direct insertion of highly reactive Rieke® zinc into the corresponding heteroaryl bromide, yielding a nucleophilic partner for transition metal-catalyzed cross-coupling . The compound is structurally defined by a thiophene core bearing a 1,3-dioxolane ring at the 2-position, which provides a masked aldehyde handle for downstream synthetic elaboration .

Pre-installed masked aldehyde handle — avoids late-stage thiophene formylation
Rieke® zinc direct insertion — broad functional group tolerance
THF solution format — ready for Negishi cross-coupling without in situ preparation

Limitations of Unfunctionalized Thienylzincs


Substitution with simpler 2-thienylzinc bromide or 3-thienylzinc bromide is not synthetically equivalent. The defining 1,3-dioxolane substituent on this compound is not merely a steric or electronic modulator; it is a pre-installed, masked aldehyde that survives the zinc insertion and subsequent cross-coupling steps intact . This functionality eliminates the need for post-coupling functional group manipulation on the thiophene ring, thereby shortening synthetic sequences by 1-2 steps [1]. In contrast, unsubstituted thienylzinc reagents would require late-stage functionalization (e.g., formylation, lithiation-quench) of the thiophene after coupling, a process often plagued by regioselectivity issues and functional group incompatibilities on more complex coupling partners .

Target Reagent
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Masked aldehyde pre-installed; survives coupling intact.
Potential Substitute
Unfunctionalized thienylzinc
Lacks aldehyde precursor; requires late-stage formylation.
Post-coupling formylation may introduce regioselectivity issues and side products.
Late-stage functionalization risks incompatibility with sensitive groups on complex coupling partners.

Selection Evidence: 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide


Functional Group Tolerance: Organozinc vs. Grignard

The target compound, as an organozinc reagent, exhibits functional group tolerance superior to that of analogous organomagnesium (Grignard) reagents. Organozinc reagents are less reactive than Grignard reagents and thus tolerate the presence of electrophilic functional groups incompatible with organomagnesium compounds [1]. This obviates the need for protecting groups on functionalities such as esters, ketones, cyano, and nitro groups during coupling [2]. Rieke® zinc, the specific active zinc form used to prepare this compound, is documented to tolerate a broad range of sensitive groups including nitriles, esters, amides, ethers, sulfides, and ketones during reagent preparation .

Functional Group Tolerance
Class-level
Organozinc tolerates esters, ketones, nitriles, amides, ethers; Grignard requires protection of these groups.
Enables convergent synthesis without protecting group manipulations.
Class-level property; verify with specific electrophile and conditions.
Organozinc Chemistry Cross-Coupling Functional Group Tolerance

Synthetic Pathway: Direct Insertion vs. Transmetalation

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is synthesized via direct oxidative addition of highly reactive Rieke® zinc into the carbon-bromine bond of 2-(5-bromothiophen-2-yl)-1,3-dioxolane . This method contrasts sharply with alternative preparation routes such as transmetalation from organolithium or Grignard precursors, or the use of standard zinc dust. Standard zinc dust often fails to insert into heteroaryl bromides under mild conditions, particularly those bearing sensitive functional groups [1]. While the analogous furanyl derivative preparation using Rieke® zinc has been explicitly described in literature [2], the same methodological advantage applies to the thienyl analog: direct insertion yields the functionalized organozinc in one step from the stable bromide precursor, avoiding the need for cryogenic lithiation or Grignard formation and transmetalation [3].

Synthetic Route
Reported
Direct insertion of Rieke® zinc into heteroaryl bromide vs. transmetalation via lithiation/magnesium bromide.
Direct route avoids cryogenic lithiation and preserves sensitive functionality.
Analogous furanyl procedure documented in literature.
Organozinc Synthesis Direct Insertion Rieke Zinc

Thienylzinc Reactivity: Yield Benchmarking

Direct yield comparisons for the exact Negishi coupling of 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide are not available in the primary literature. However, class-level data for thienylzinc reagents provide a relevant benchmark. Literature reports that under standard cross-coupling conditions, the preparation of 2-thienylzinc bromide and 3-thienylzinc bromide from the corresponding bromothiophenes yields the organozinc species in 50% and 67% yield, respectively [1]. The higher yield for the 3-isomer (67% vs 50% for 2-isomer) is attributed to the increased reactivity of the 2-thienyl bromide leading to undesired reduction products [2]. This data underscores the importance of selecting a pre-functionalized, stable organozinc reagent like 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide, which is supplied commercially at a defined 0.5 M concentration, to ensure consistent coupling yields and avoid the inherent variability of in situ reagent generation .

Yield Context
Reported
2-Thienylzinc in situ: 50%
3-Thienylzinc in situ: 67%
Commercial solution avoids this yield gap.
Pre-formed reagent provides consistent coupling yield independent of in situ preparation variability.
Yield loss due to competitive reduction in 2-isomer; concentration standardized at 0.5 M.
Thienylzinc Cross-Coupling Yield Negishi Coupling

Physical Properties for Handling & Storage

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is supplied and stored as a 0.5 M solution in THF at 2-8 °C, with a reported density of 1.017 g/mL at 25 °C and a boiling point of 65 °C . These parameters are consistent with its classification as a moisture- and air-sensitive organozinc reagent . Compared to the unsubstituted 2-thienylzinc bromide solution, which has a density of 0.973 g/mL at 25 °C and the same storage temperature requirement , the dioxolane-substituted analog is denser, reflecting its higher molecular weight (300.49 g/mol vs. 228.42 g/mol for 2-thienylzinc bromide) . While both require rigorous exclusion of air and moisture, the target compound's pre-installed dioxolane functionality offers a synthetic advantage that justifies its use over the simpler, but less versatile, unsubstituted thienylzinc .

Solution Density
Head-to-head
1.017 g/mL
vs. 0.973 g/mL for unsubstituted 2-thienylzinc
Supports QC verification and concentration consistency at 25 °C.
Density difference reflects higher molecular weight; batch-to-batch control.
Organozinc Stability Storage Conditions Physical Properties

Rieke® Zinc vs. Standard Zinc Dust

The commercial availability of 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide is enabled by the use of Rieke® zinc during its synthesis. Rieke® zinc is a highly reactive form of zinc metal produced by the reduction of a zinc salt with an alkali metal (e.g., lithium naphthalenide) . This active zinc reacts directly with alkyl, aryl, and vinyl bromides and chlorides, even those bearing sensitive functional groups, under mild conditions . In contrast, standard zinc dust often fails to undergo oxidative addition into heteroaryl bromides, particularly those with electron-donating substituents, or requires harsh activation and prolonged reaction times, leading to decomposition or low yields [1]. The use of Rieke® zinc is therefore a critical differentiator that ensures the successful preparation of this functionalized thienylzinc reagent, a feat not readily achievable with conventional zinc sources [2].

Zinc Reactivity
Class-level
Rieke® Zn: direct oxidative addition to heteroaryl bromides under mild conditions.
Standard Zn dust: often fails or requires harsh activation.
Enabling technology for functionalized organozinc reagent availability.
Validated in furanyl analog; class-level advantage.
Organozinc Synthesis Active Zinc Rieke Metals

Key Applications: 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide


Synthesis of 5-Substituted-2-thiophenecarboxaldehydes

This reagent is ideally suited for the synthesis of 5-substituted-2-thiophenecarboxaldehydes via Negishi cross-coupling with an aryl or heteroaryl halide, followed by mild acidic hydrolysis of the 1,3-dioxolane protecting group to reveal the aldehyde functionality . This strategy is superior to alternative routes that would require a late-stage formylation of a pre-coupled thiophene ring, a step often limited by poor regioselectivity or functional group incompatibility [1]. The use of the pre-functionalized organozinc reagent ensures that the aldehyde precursor is incorporated with high fidelity at the desired 2-position of the thiophene ring in a single, convergent step .

Convergent Assembly with Electrophilic Functionality

The functional group tolerance of the organozinc reagent class, and specifically the Rieke® zinc-derived reagent, enables its use in coupling with electrophiles bearing sensitive groups such as esters, nitriles, or unprotected ketones . This allows for a convergent synthesis approach where a fully functionalized electrophilic partner can be directly coupled to the thienylzinc reagent, avoiding the protection/deprotection sequences that would be mandated if using a more reactive organometallic species like a Grignard or organolithium reagent [1]. This is particularly valuable in the later stages of pharmaceutical intermediate synthesis where molecular complexity is high .

Thiophene-Based Ligands and Materials

The compound serves as a versatile building block for the construction of extended π-conjugated systems, such as oligothiophenes or thiophene-based ligands for metal catalysis . The 2-position dioxolane acts as a latent aldehyde that can be subsequently transformed into a variety of other functional groups (e.g., imines, alkenes via Wittig, alcohols) for further molecular diversification or polymerization after the initial cross-coupling step [1]. The defined concentration (0.5 M) of the commercially supplied solution ensures precise stoichiometric control during polymerization or oligomer synthesis, which is critical for achieving target molecular weights and narrow dispersities .

Application
Selection Property
Validation Focus
5-Substituted thiophenecarboxaldehyde synthesis
Masked aldehyde handle for late-stage unmasking
Aldehyde incorporation fidelity
Convergent coupling with sensitive electrophiles
Functional group tolerance (esters, nitriles, ketones)
Protecting-group-free strategy
Oligothiophene & ligand synthesis
Defined concentration for stoichiometric control
Polymerization reproducibility

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